Methyl 2-bromo-5-(difluoromethoxy)benzoate

Description

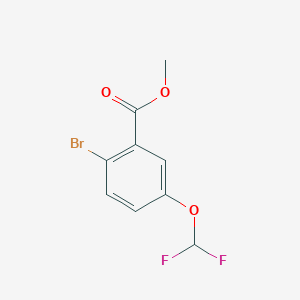

Methyl 2-bromo-5-(difluoromethoxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 5-position of the aromatic ring. The methyl ester group at the carboxyl position enhances its lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-bromo-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(15-9(11)12)2-3-7(6)10/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECTUFPIUZYTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-(difluoromethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-bromosalicylate with ethyl bromodifluoroacetate. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions produce different derivatives of the original compound.

Scientific Research Applications

Methyl 2-bromo-5-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen and Fluorinated Substituents

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₉H₇BrF₂O₃.

Key Observations :

Substituent Effects on Reactivity and Stability: The bromine atom in this compound enhances electrophilic aromatic substitution reactivity compared to chlorine in Methyl 4-chloro-2-(difluoromethoxy)benzoate . Difluoromethoxy (-OCF₂H) vs.

Biological Activity: this compound shares structural motifs with kinase inhibitors (e.g., AZ-2 in TTBK1 modulation), where bromine and fluorinated groups enhance target binding . In contrast, phenoxy-substituted analogues (e.g., herbicidal compounds in ) prioritize bulky lipophilic groups (e.g., 2-chloro-4-trifluoromethylphenoxy) for plant membrane penetration.

Functional Analogues in Agrochemicals and Pharmaceuticals

Key Observations :

- Agrochemicals : this compound differs from sulfonylurea herbicides (e.g., primisulfuron-methyl) by lacking the sulfamoyl bridge critical for acetolactate synthase inhibition .

- Pharmaceuticals: Unlike AZ-2, which uses a pyrrolopyrimidine-amino group for kinase binding, the difluoromethoxy group in this compound may optimize pharmacokinetic properties (e.g., half-life) without direct target engagement .

Biological Activity

Methyl 2-bromo-5-(difluoromethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, including antimicrobial properties, insecticidal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H7BrF2O3

- CAS Number : 1131587-78-4

The compound features a bromine atom and a difluoromethoxy group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Molecules highlighted the efficacy of various benzoate derivatives against bacterial strains, suggesting that modifications in the chemical structure can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Methyl 5-bromo-2-(difluoromethoxy)benzoic acid | S. aureus | 16 µg/mL |

| Methyl 2-bromo-5-(trifluoromethyl)benzoate | P. aeruginosa | 64 µg/mL |

Insecticidal Properties

Insecticidal activity is another area where this compound shows promise. A study on benzamido derivatives demonstrated that modifications such as bromination and fluorination significantly increased insecticidal efficacy against common pests like houseflies and aphids . The mechanism is believed to involve disruption of GABA receptor function in insects, leading to paralysis and death.

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial effects of this compound against a range of pathogens. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. The study concluded that further exploration into its mechanism could yield new antimicrobial agents.

- Field Study on Insecticidal Activity : In agricultural settings, this compound was tested for its effectiveness against aphid populations in crop fields. Results showed a significant reduction in aphid numbers within one week of application, suggesting its potential as a biopesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.